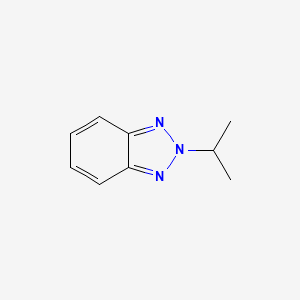

2-isopropyl-2H-1,2,3-benzotriazole

Description

Contextualization of 1,2,3-Benzotriazoles as Privileged Heterocyclic Scaffolds

1,2,3-Benzotriazoles are bicyclic heterocyclic compounds that consist of a benzene (B151609) ring fused to a 1,2,3-triazole ring. wikipedia.org This structural motif is considered a "privileged scaffold" in medicinal chemistry and materials science due to its diverse biological activities and versatile chemical properties. nih.govresearchgate.net The unique arrangement of nitrogen atoms within the triazole ring allows for a range of interactions, including hydrogen bonding, which is crucial for biological activity. researchgate.net

The applications of benzotriazole (B28993) derivatives are extensive. They are utilized as corrosion inhibitors, particularly for copper and its alloys, and as antifogging agents in photographic emulsions. wikipedia.org In the realm of medicinal chemistry, benzotriazole-based compounds have shown a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govresearchgate.net This broad utility stems from the ability of the benzotriazole nucleus to serve as a versatile building block in the synthesis of more complex molecules. ijariie.comlupinepublishers.com It can act as a synthetic auxiliary, facilitating various chemical transformations, and can also be a key component of the final active molecule. lupinepublishers.com

Isomeric Forms of Substituted 1,2,3-Benzotriazoles: Distinction and Significance of the 2H-Isomer

N-substituted benzotriazoles can exist in two primary isomeric forms: the 1H- and the 2H-isomers, which differ in the position of the substituent on the triazole ring. ijariie.com The parent 1H-benzotriazole exists in tautomeric equilibrium with the 2H-form, with the 1H-tautomer being predominant at room temperature. chemicalbook.com

The distinction between these isomers is significant as it influences their chemical reactivity and physical properties. For instance, theoretical calculations have shown differences in the bond lengths within the benzene ring of 2-substituted benzotriazoles compared to their 1-substituted counterparts. nih.gov This structural variance can lead to different reactivities in chemical reactions. While the 1-substituted isomer is often the major product in many synthetic reactions, specific conditions can favor the formation of the 2H-isomer. chemicalbook.com The 2H-isomer has its own unique set of applications, including its use in the development of UV radiation absorbers. researchgate.net

The ratio of the 1- and 2-isomers can be influenced by factors such as the nature of the substituent and the polarity of the solvent. rsc.org For example, the alkylation of 1H-benzotriazole with different methylating agents can produce a mixture of 1-methyl- and 2-methylbenzotriazole. chemicalbook.com

Historical Evolution of Academic Research on N-Substituted Benzotriazoles

Academic interest in N-substituted benzotriazoles has evolved considerably over the decades. Initially, research focused on the fundamental synthesis and properties of the parent benzotriazole and its simple derivatives. The discovery of its utility as a corrosion inhibitor spurred further investigation into its chemical behavior. wikipedia.org

A significant turning point in the academic research of N-substituted benzotriazoles was the recognition of their potential as synthetic auxiliaries in organic chemistry, a field significantly advanced by the work of Katritzky and coworkers. nih.govlupinepublishers.com This led to a surge in studies exploring their use in a wide array of chemical transformations, including acylation, alkylation, and the synthesis of various heterocyclic systems. lupinepublishers.comresearchgate.net

More recently, the focus has shifted towards the pharmacological applications of these compounds. The late 20th and early 21st centuries have seen a dramatic increase in research dedicated to synthesizing and evaluating novel benzotriazole derivatives for their potential as therapeutic agents against a multitude of diseases. researchgate.netgsconlinepress.com This has been driven by the urgent need for new drugs to combat issues like antibiotic resistance. gsconlinepress.com

Scope and Academic Relevance of 2-isopropyl-2H-1,2,3-benzotriazole Research

Research specifically on this compound is situated within the broader context of exploring the structure-activity relationships of N-substituted benzotriazoles. The introduction of a bulky isopropyl group at the 2-position of the benzotriazole ring can significantly influence the molecule's steric and electronic properties. nih.gov

Academic investigations into this specific compound would likely focus on several key areas:

Synthesis: Developing selective and efficient synthetic methods to produce the 2-isopropyl isomer over the 1-isopropyl counterpart. This could involve exploring different reaction conditions, catalysts, and starting materials. organic-chemistry.org

Reactivity Studies: Investigating the chemical reactivity of the compound in various organic reactions to assess its potential as a building block or intermediate in the synthesis of more complex molecules.

Biological Evaluation: Screening this compound and its derivatives for various biological activities, building upon the known pharmacological profile of the benzotriazole scaffold. Studies have shown that the introduction of a bulky substituent like an isopropyl group can sometimes enhance biological activity. nih.gov

The academic relevance of this research lies in its contribution to the fundamental understanding of heterocyclic chemistry and its potential to lead to the discovery of new molecules with valuable applications in medicine, agriculture, and materials science.

Data Tables

Table 1: Properties of Benzotriazole

| Property | Value | Reference |

| Chemical Formula | C₆H₅N₃ | wikipedia.org |

| Molar Mass | 119.127 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid | wikipedia.org |

| Melting Point | 100 °C (212 °F; 373 K) | wikipedia.org |

| Boiling Point | 350 °C (662 °F; 623 K) | wikipedia.org |

| Solubility in water | 20 g/L | wikipedia.org |

| Acidity (pKa) | 8.2 | wikipedia.org |

Table 2: Common Applications of Benzotriazole Derivatives

| Application Area | Specific Use | Reference |

| Industrial Chemistry | Corrosion inhibitor for copper and its alloys | wikipedia.org |

| Photography | Anti-fogging agent in emulsions | wikipedia.org |

| Medicinal Chemistry | Antimicrobial, antiviral, anti-inflammatory, anticancer agents | nih.govresearchgate.net |

| Organic Synthesis | Synthetic auxiliary, leaving group | lupinepublishers.com |

| Materials Science | UV radiation absorbers | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-propan-2-ylbenzotriazole |

InChI |

InChI=1S/C9H11N3/c1-7(2)12-10-8-5-3-4-6-9(8)11-12/h3-7H,1-2H3 |

InChI Key |

TYNHWMHRAXGFGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1N=C2C=CC=CC2=N1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl 2h 1,2,3 Benzotriazole and Analogous 2h Benzotriazole Derivatives

General Synthetic Strategies for 1,2,3-Benzotriazole Ring Systems

The construction of the core 1,2,3-benzotriazole ring is a well-established process in organic chemistry, with several reliable methods available.

The most common and traditional method for synthesizing the 1H-benzotriazole skeleton involves the cyclocondensation of o-phenylenediamine (B120857). stackexchange.comechemi.com This reaction is typically carried out by treating o-phenylenediamine with a diazotizing agent, most frequently sodium nitrite (B80452), in the presence of an acid such as acetic acid or hydrochloric acid. pharmacyinfoline.comslideshare.netchemicalbook.com

The mechanism proceeds through several key steps:

In-situ formation of nitrous acid from sodium nitrite and the acid. youtube.com

Diazotization of one of the amino groups on o-phenylenediamine to form an ortho-amino diazonium salt intermediate. stackexchange.comechemi.com

An intramolecular cyclization occurs where the remaining amino group attacks the diazonium group. stackexchange.compharmacyinfoline.com This internal capture is favored due to the ortho positioning of the two functional groups. stackexchange.comechemi.com

Subsequent loss of a proton yields the stable aromatic 1H-benzotriazole ring. stackexchange.com

This reaction is generally high-yielding, with reports of around 80%. chemicalbook.com The process is exothermic, often causing a rapid temperature increase to 70-85°C, which is essential for the reaction to proceed efficiently. pharmacyinfoline.comorgsyn.org The reaction is considered irreversible under normal conditions due to the high stability of the resulting benzotriazole (B28993) product. stackexchange.comechemi.com This fundamental method can also be applied to substituted o-phenylenediamines to produce the corresponding substituted benzotriazoles. stackexchange.comechemi.com

Table 1: Conventional Diazotization Synthesis of 1H-Benzotriazole

| Starting Material | Reagents | Key Conditions | Product | Reported Yield | Reference(s) |

| o-phenylenediamine | Sodium nitrite, Glacial acetic acid, Water | Cool to 5-15°C, then allow exothermic reaction to 70-85°C | 1H-Benzotriazole | 75-81% | pharmacyinfoline.comorgsyn.org |

| o-phenylenediamine | Sodium nitrite, Hydrochloric acid | Low temperature, acidic pH | 1H-Benzotriazole | High | pharmacyinfoline.com |

| o-phenylenediamine | Gaseous methyl nitrite, Methanol, Sulfuric acid | Heat to 50°C, then distill | 1H-Benzotriazole | Not specified | chemicalbook.com |

To improve upon the classical methods, modernized techniques have been developed, with microwave-assisted synthesis being a prominent example. nih.gov This approach offers significant advantages, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry by being more energy-efficient and often cleaner. nih.govnih.gov

In comparative studies, syntheses that took several hours using conventional heating (like an oil bath or heating mantle) were completed in just a few minutes under microwave irradiation. nih.govnih.gov For instance, the synthesis of 1-chloromethylbenzotriazole required 6 hours of conventional reflux but was completed in 4 minutes and 20 seconds using a microwave, with an associated increase in yield. nih.gov Microwave energy directly heats the reactants and solvent, leading to rapid and uniform heating that can accelerate reaction rates significantly. nih.gov This technique has been successfully applied to the synthesis of various N-alkylated benzotriazole derivatives and other benzotriazole-based systems. nih.govmdpi.comresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Key Advantage of Microwave | Reference(s) |

| Synthesis of Benzotriazole Derivatives | Hours | 3-7 minutes | Drastic reduction in reaction time, improved yields | nih.gov |

| N-alkylation of Benzotriazole | 6 hours | 4 minutes 20 seconds | Higher yield, faster reaction | nih.govnih.gov |

| Synthesis of Benzoxazoles (analogous heterocycle) | Not specified | Minutes | Catalyst and solvent-free conditions possible | researchgate.net |

Targeted Synthesis of N2-Substituted 1,2,3-Benzotriazoles

Achieving selective substitution at the N2 position is crucial for synthesizing 2-isopropyl-2H-1,2,3-benzotriazole. The N1 and N2 isomers often have different chemical and biological properties, making regiocontrol a primary synthetic challenge. researchgate.net

Directly attaching an isopropyl group to the N2 nitrogen requires specific strategies to overcome the natural tendency for alkylation to occur at the more nucleophilic N1 position. Recent advances have focused on transition-metal catalysis to direct the alkylation selectively.

Several catalytic systems have been shown to be highly effective:

Cobalt-Catalyzed Hydroamination : A method developed by Yahata and Akai demonstrates a cobalt-catalyzed intermolecular Markovnikov hydroamination of nonactivated olefins with benzotriazoles. acs.org This reaction proceeds with excellent N2-selectivity. A catalytically generated cobalt(III)-hydride complex facilitates the reaction, leading to the N2-alkylated product in high yields. acs.org This approach could theoretically be adapted using propene as the olefin to install the isopropyl group.

Scandium-Catalyzed Alkylation : A scandium-catalyzed N2-selective alkylation of benzotriazoles using cyclohexanones as the alkylating agent has been reported. rsc.org The use of Sc(OTf)₃ as a catalyst is key to achieving high yields and excellent regioselectivity for the N2 isomer. rsc.org

Metalloporphyrin Catalysis : Research has shown that specific metalloporphyrins can precisely control the regioselectivity of N-alkylation. For instance, an Ir(III) pentafluorophenyl-substituted porphyrin catalyst was found to promote selective N2-alkylation of benzotriazole with α-diazoacetates. nih.gov

The preference for the 2H-isomer (N2-substitution) is often governed by a combination of electronic effects, steric hindrance, and the specific reaction mechanism employed. researchgate.netacs.org

Strategies to favor the 2H-isomer include:

Steric Hindrance : The presence of bulky substituents on either the benzotriazole ring or the alkylating agent can sterically hinder attack at the N1 and N3 positions, making the less hindered N2 position the preferred site for the reaction. acs.org

Catalyst Control : As mentioned above, the choice of catalyst and ligands plays a paramount role. Rhodium, cobalt, and scandium catalysts have all been used to steer alkylation towards the N2 position. acs.orgrsc.orgacs.org For example, rhodium-mediated reactions with diazo compounds and cobalt-catalyzed hydroaminations have shown remarkable N2-selectivity. acs.orgacs.org

Pre-installed Groups : In some cases, a group can be pre-installed at the N1 position to block it, forcing subsequent alkylation to occur at N2. For instance, an N1-silylated benzotriazole was shown to give a slightly higher yield and N2-selectivity in a β-thioalkylation reaction. acs.org

Multi-component Reactions for Introducing the this compound Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. csic.es While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to design potential synthetic pathways.

One established reaction for forming the benzotriazole ring is the [3+2] cycloaddition of an azide (B81097) to a benzyne (B1209423). organic-chemistry.orgacs.org This could form the basis of a multi-component reaction. A hypothetical MCR could involve:

An ortho-substituted aniline (B41778) derivative.

A source of the azide and the second nitrogen for the triazole ring.

An isopropyl-containing component that becomes incorporated at the N2 position.

The development of such a reaction would be a significant step forward, embodying the high atom and step economy that MCRs are known for. csic.es The use of MCRs to generate diverse libraries of other heterocyclic compounds, such as tetrazoles for use in drug discovery, highlights the power and potential of this approach. rug.nl

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Isopropyl 2h 1,2,3 Benzotriazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of 2-isopropyl-2H-1,2,3-benzotriazole, offering detailed insights into the proton and carbon environments, as well as their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the isopropyl and benzotriazole (B28993) moieties. The aromatic protons of the benzotriazole ring typically appear as a complex multiplet in the downfield region, a result of the symmetrical nature of the 2-substituted isomer. The methine proton of the isopropyl group gives rise to a septet, while the six equivalent methyl protons appear as a doublet further upfield.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a detailed map of the carbon framework. For the parent 1H-benzotriazole, characteristic signals are observed. chemicalbook.com In the 2-isopropyl substituted analogue, the symmetry of the molecule results in fewer signals for the benzene (B151609) ring carbons than would be expected for an unsymmetrical isomer. The carbons of the isopropyl group also give distinct signals.

Advanced Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) experiments correlate directly bonded proton and carbon atoms. This allows for the assignment of each proton signal to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range couplings between protons and carbons (typically over two to three bonds). These correlations are instrumental in establishing the connection between the isopropyl group and the nitrogen atom of the benzotriazole ring. For instance, a correlation between the methine proton of the isopropyl group and the carbons of the benzotriazole ring would confirm the N-isopropylation. ipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the spatial proximity of protons. In the context of this compound, these experiments could confirm the through-space relationship between the isopropyl protons and the aromatic protons on the benzotriazole ring.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within the triazole ring. The chemical shifts of the nitrogen atoms are sensitive to the substitution pattern. In related azole systems, N-alkylation has been shown to shift the ¹⁵N resonance downfield. ipb.pt For this compound, the ¹⁵N spectrum would be expected to show distinct signals for the N-2 atom and the equivalent N-1/N-3 atoms, providing definitive evidence for the 2-substituted isomer. rsc.org ¹H-¹⁵N HMBC experiments can further solidify these assignments by showing correlations between protons and nitrogen atoms. ipb.ptrsc.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pathways of this compound. The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

A characteristic fragmentation pattern would involve the loss of the isopropyl group, leading to a significant fragment ion. Another common fragmentation pathway for benzotriazoles is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion that can provide further structural information. The mass spectrum of the related compound 2-methyl-2H-benzotriazole shows a molecular ion peak and subsequent fragmentation. nist.gov

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy provides information about the functional groups and vibrational modes within the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational modes include:

C-H stretching: Aliphatic C-H stretching from the isopropyl group and aromatic C-H stretching from the benzene ring.

C=C stretching: Aromatic ring stretching vibrations.

N=N stretching: Vibrations associated with the triazole ring.

C-H bending: In-plane and out-of-plane bending vibrations for both the aromatic and aliphatic C-H bonds.

For the parent compound, 1H-benzotriazole, characteristic IR absorption peaks have been identified. researchgate.netresearchgate.net For instance, C-H out-of-plane bending vibrations of the benzene ring are observed. researchgate.net The absence of a broad N-H stretching band, which would be present in the 1H-isomer, is a key indicator of N-substitution. researchgate.net

Table of Spectroscopic Data for this compound (Predicted and based on related compounds)

| Spectroscopic Technique | Parameter | Observed/Expected Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic H: Multiplet (downfield) Isopropyl CH: Septet Isopropyl CH₃: Doublet (upfield) |

| ¹³C NMR | Chemical Shift (δ) | Aromatic C: Signals in aromatic region Isopropyl CH: Signal in aliphatic region Isopropyl CH₃: Signal in aliphatic region |

| Mass Spectrometry (EI) | m/z | Molecular Ion [M]⁺ Fragment [M - C₃H₇]⁺ Fragment [M - N₂]⁺ |

| IR Spectroscopy | Wavenumber (cm⁻¹) | C-H stretch (aromatic & aliphatic) C=C stretch (aromatic) N=N stretch (triazole) C-H bend (aromatic & aliphatic) |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Details

As of the latest available data, a specific single-crystal X-ray crystallographic study for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed literature. Therefore, detailed experimental data on its solid-state structure, such as unit cell dimensions, space group, and specific conformational parameters, are not available.

However, to illustrate the application and type of data obtained from X-ray crystallography for this class of compounds, the structural details of closely related N-substituted benzotriazole derivatives can be examined. These examples provide insight into the typical solid-state behavior of molecules containing the benzotriazole core.

For instance, the crystal structure of 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol has been determined, revealing its solid-state conformation and intermolecular interactions. mdpi.com The compound crystallizes in a monoclinic system, and the analysis highlights how the substituent at the nitrogen atom influences the crystal packing. mdpi.com

Another relevant example is 1-Chloro-1H-1,2,3-benzotriazole , which has also been characterized by X-ray diffraction. The molecule is reported to be essentially planar. researchgate.net

The study of such analogues demonstrates that the substitution on the triazole ring is a critical determinant of the resulting solid-state architecture. Theoretical calculations on simple substituted benzotriazoles, such as 2-(hydroxymethyl)benzotriazole, suggest that the 2-substituted isomer can be energetically favorable, although intermolecular forces like hydrogen bonding can play a significant role in dictating which isomer is observed in the solid state. nih.gov

In the absence of experimental data for this compound, computational modeling could offer predictions regarding its likely conformation, including the orientation of the isopropyl group relative to the planar benzotriazole ring system. However, without experimental validation through X-ray crystallography, such models remain theoretical.

Crystallographic Data for Related Benzotriazole Derivatives

The following tables present the crystallographic data for related benzotriazole compounds to provide context for the type of information derived from such studies.

Table 1: Crystal Data and Structure Refinement for 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol mdpi.com

| Parameter | Value |

| Empirical Formula | C₁₇H₁₃N₃O |

| Formula Weight | 275.31 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 11.7934(9) Å |

| b | 14.3002(14) Å |

| c | 8.4444(8) Å |

| α | 90° |

| β | 106.243(5)° |

| γ | 90° |

| Volume | 1367.3(2) ų |

| Z | 4 |

| Density (calculated) | 1.338 Mg/m³ |

| Absorption Coefficient | 0.088 mm⁻¹ |

| F(000) | 576 |

Table 2: Crystal Data and Structure Refinement for 1-Chloro-1H-1,2,3-benzotriazole researchgate.net

| Parameter | Value |

| Empirical Formula | C₆H₄ClN₃ |

| Formula Weight | 153.57 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a | 3.8473(10) Å |

| b | 20.315(6) Å |

| c | 8.649(3) Å |

| α | 90° |

| β | 99.43(3)° |

| γ | 90° |

| Volume | 666.4(3) ų |

| Z | 4 |

| Density (calculated) | 1.529 Mg/m³ |

| Absorption Coefficient | 0.481 mm⁻¹ |

| F(000) | 312 |

These data tables for related compounds underscore the detailed structural information that would be obtainable for this compound should a single-crystal X-ray diffraction study be performed in the future.

Reactivity and Mechanistic Investigations Involving 2 Isopropyl 2h 1,2,3 Benzotriazole in Organic Transformations

2-isopropyl-2H-1,2,3-benzotriazole as a Leaving Group in Nucleophilic Substitution Reactions

The benzotriazole (B28993) moiety is a versatile synthetic auxiliary, known for its ability to be readily introduced into molecules and to function as an effective leaving group. lupinepublishers.comnih.gov N-substituted benzotriazoles, including the 2-isopropyl derivative, are integral to this class of compounds. The reactivity of the benzotriazolyl group is evident in various nucleophilic substitution reactions. For instance, 1-(chloromethyl)benzotriazole readily undergoes substitution with a range of carbon, nitrogen, phosphorus, oxygen, and sulfur nucleophiles. rsc.org This reactivity extends to aromatic systems, where 1,2,3-triazoles can act as leaving groups in SNAr reactions. nih.gov

In the context of peptide synthesis, the leaving group ability of benzotriazole is harnessed in coupling reagents. Reagents like 1-hydroxy-benzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt) esters react with nucleophilic side chains of peptides. The reaction proceeds through nucleophilic attack on the carbonyl carbon of the ester, leading to the formation of a covalent bond and the displacement of the benzotriazole-based leaving group. nih.gov This underscores the capacity of the benzotriazole unit to facilitate the formation of new chemical bonds by acting as a stable leaving group. While direct experimental studies on this compound as a leaving group are not extensively documented, its chemical properties are expected to align with those of other N-substituted benzotriazoles, making it a competent leaving group in various nucleophilic substitution scenarios.

Mechanism of Nucleophilic Displacement of the Benzotriazole Moiety

The mechanism of nucleophilic displacement of the benzotriazole moiety is contingent on the nature of the substrate and the reaction conditions. In nucleophilic acyl substitution reactions involving benzotriazole esters, the process is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the benzotriazolate anion as the leaving group. nih.govwikipedia.org

For substitution at a saturated carbon, such as in 1-(chloromethyl)benzotriazole, the reaction likely proceeds through a standard SN2 mechanism, involving a backside attack by the nucleophile and inversion of stereochemistry if the carbon is chiral. rsc.org

In the case of nucleophilic aromatic substitution (SNAr), the mechanism typically involves an addition-elimination sequence. A strong nucleophile attacks the aromatic ring at the carbon bearing the benzotriazole leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the benzotriazolate is eliminated, restoring the aromaticity of the ring. youtube.com

Another relevant mechanism is observed in reactions of macrocyclic polyaminals with benzotriazole, which result in nucleophilic substitution at the aminalic carbon. researchgate.net This demonstrates the versatility of the benzotriazole group in participating in various mechanistic pathways. Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the transition states of these reactions, providing deeper insights into the reaction coordinates and energy barriers. nih.gov

Stereochemical Outcomes in Chiral Systems involving this compound

The stereochemical outcome of a reaction is fundamentally linked to its mechanism. In reactions where a new chiral center is formed from an achiral precursor, a racemic mixture of enantiomers is typically expected, unless a chiral influence is present. libretexts.org Conversely, when a reaction occurs at an existing chiral center, the stereochemistry of the product depends on the mechanistic pathway.

For nucleophilic substitution reactions involving a chiral substrate with a 2-isopropyl-2H-1,2,3-benzotriazolyl leaving group, the following outcomes can be anticipated based on established principles:

SN2 Mechanism: If the reaction proceeds via a direct, single-step SN2 mechanism, complete inversion of configuration at the chiral center is expected. libretexts.org

SN1 Mechanism: If the reaction involves the formation of a carbocation intermediate (SN1 mechanism), the nucleophile can attack from either face of the planar carbocation, leading to racemization. libretexts.org

Cycloaddition Reactions and Their Application to this compound Synthesis

Cycloaddition reactions are a powerful tool for the synthesis of heterocyclic compounds, including N-substituted benzotriazoles. A common approach for the synthesis of the benzotriazole core involves the 1,3-dipolar cycloaddition of an azide (B81097) with a benzyne (B1209423) or a strained alkyne. tsijournals.com This method can be adapted for the synthesis of N-alkylated benzotriazoles.

Another significant cycloaddition pathway is the photochemical intermolecular [2+2] or [4+2] cycloaddition. Irradiation of benzotriazoles can generate 1,3-diradicals, which can then undergo cycloaddition with various dipolarophiles such as maleimides and alkynes to furnish more complex heterocyclic structures. mdpi.comresearchgate.net

The synthesis of N-containing heterocycles through [4+2] cycloaddition reactions is a well-established strategy. researchgate.net Although a specific protocol for the synthesis of this compound via cycloaddition is not explicitly detailed in the literature, these general methods provide a viable synthetic blueprint. For instance, the reaction of an isopropyl-substituted azide with benzyne could potentially lead to the formation of the target molecule.

Denitrogenative Functionalization Pathways of Benzotriazole Derivatives

The denitrogenative functionalization of benzotriazole derivatives represents a fascinating area of reactivity, enabling the construction of various nitrogen-containing heterocycles. sci-hub.senih.gov These reactions are typically initiated by photolysis or transition metal catalysis, leading to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive intermediates. mdpi.comnih.gov

Upon photolysis, N-substituted benzotriazoles can form biradical intermediates, which can then undergo intramolecular cyclization or intermolecular reactions. sci-hub.se Transition metal catalysis, often employing rhodium(II) complexes, facilitates the denitrogenation under milder conditions. The resulting intermediates, which can be described as ortho-amino arenediazonium species, are versatile synthons for a variety of annulation reactions with unsaturated partners like nitriles, alkenes, and alkynes. sci-hub.senih.gov

This denitrogenative strategy has been successfully applied to the synthesis of indoles, carbazoles, and other complex heterocyclic systems. mdpi.comsci-hub.se While the specific denitrogenative functionalization of this compound has not been a focus of reported studies, the general principles suggest that it could serve as a precursor to various functionalized aromatic compounds through the controlled extrusion of its triazole nitrogen atoms.

Reaction Kinetics and Transition State Analysis of Reactions Involving the 2H-Benzotriazole Core

Understanding the kinetics and transition states of reactions involving the 2H-benzotriazole core is crucial for optimizing reaction conditions and predicting product distributions. Theoretical studies, particularly those employing DFT, have provided valuable insights into these aspects.

One key area of investigation has been the tautomeric equilibrium between 1H- and 2H-benzotriazoles. Computational studies have shown that the 2H-tautomer is generally more stable than the 1H-tautomer. researchgate.net This has implications for the reactivity of N-unsubstituted benzotriazoles in alkylation and other substitution reactions, as the reaction can proceed through the more abundant and thermodynamically favored isomer.

In the context of nucleophilic substitution, transition state analysis has been used to elucidate the reaction mechanism. For example, DFT calculations of the reaction between triazole-ester reagents and nucleophiles have helped to map out the potential energy surface and identify the transition state, confirming a lower energy barrier for triazole-based reagents compared to others like N-hydroxysuccinimide esters. nih.gov

For cycloaddition reactions, theoretical calculations of transition state energies have been instrumental in explaining the facility of the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov These computational approaches provide a powerful complement to experimental studies, offering a molecular-level understanding of the factors that govern the reactivity of the 2H-benzotriazole core.

Coordination Chemistry and Metal Complexation of 2 Isopropyl 2h 1,2,3 Benzotriazole

Ligand Design Principles Incorporating the 2H-1,2,3-Benzotriazole Moiety for Metal Complexation

The design of ligands based on the 2H-1,2,3-benzotriazole framework for metal complexation is guided by several key principles. The 1,2,3-triazole ring system offers multiple potential nitrogen donor atoms for coordination to a metal center. In 2-substituted benzotriazoles, the primary coordination site is typically one of the nitrogen atoms of the triazole ring. The substituent at the N2 position plays a crucial role in modulating the ligand's electronic and steric properties, thereby influencing the structure and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with 2-isopropyl-2H-1,2,3-benzotriazole

The synthesis of metal complexes with 2-alkyl-2H-1,2,3-benzotriazole ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. While specific synthetic procedures for this compound complexes are not extensively documented, general methods for related benzotriazole (B28993) derivatives can be inferred. These reactions often lead to the formation of coordination compounds where the benzotriazole derivative acts as a neutral or, upon deprotonation, an anionic ligand.

For 2-substituted-2H-1,2,3-benzotriazoles, coordination to a metal center predominantly occurs through one of the nitrogen atoms of the triazole ring, specifically N1 or N3. The N2 atom is already bonded to the substituent (in this case, the isopropyl group), making it unavailable for coordination. Coordination involving the π-system of the benzene (B151609) ring is less common for simple benzotriazole ligands but can be observed in specific organometallic complexes. The selectivity for the N1 or N3 donor atom can be influenced by the steric bulk of the N2-substituent and the nature of the metal ion and other ligands in the coordination sphere. In the case of the 2-isopropyl group, its steric presence would likely favor coordination at the less hindered nitrogen atom.

The isopropyl group at the N2 position of the benzotriazole ring exerts a significant influence on the formation and properties of metal complexes.

Steric Effects: The bulky nature of the isopropyl group can sterically hinder the approach of a metal ion, influencing the coordination number and geometry of the resulting complex. It can prevent the formation of highly crowded coordination spheres and may favor the formation of complexes with lower coordination numbers. This steric hindrance can also play a role in stabilizing monomeric complexes over polymeric structures, which might be more prevalent with less bulky N-substituents.

Electronic Effects: The isopropyl group is an electron-donating group through inductive effects. This donation of electron density to the benzotriazole ring system increases the basicity of the nitrogen donor atoms (N1 and N3). A higher basicity generally leads to the formation of stronger coordinate bonds with metal ions, enhancing the stability of the resulting complexes. The electronic influence of the substituent can be observed through spectroscopic techniques, such as changes in the vibrational frequencies in IR spectra or shifts in the resonance signals in NMR spectra upon coordination.

Spectroscopic and Structural Analysis of Metal-2-isopropyl-2H-1,2,3-benzotriazole Complexes

The characterization of metal complexes of 2-alkyl-2H-1,2,3-benzotriazoles relies heavily on spectroscopic and structural methods.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Coordination of the benzotriazole ligand to a metal ion is typically evidenced by shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring. These bands in the free ligand are expected to shift to lower or higher wavenumbers in the complex, depending on the nature of the coordination.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide valuable information about the ligand environment in solution. Changes in the chemical shifts of the protons and carbons of the benzotriazole ring and the isopropyl group upon complexation can confirm coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide insights into the geometry of the coordination sphere around the metal ion, particularly for transition metal complexes with d-d electronic transitions.

Structural Analysis: X-ray crystallography is the most definitive method for determining the solid-state structure of metal complexes. For a hypothetical complex of this compound, a crystal structure would reveal the precise coordination mode of the ligand, the coordination number and geometry of the metal center, and the bond distances and angles within the complex. Based on studies of related 2-alkylbenzotriazole complexes, one would anticipate a monodentate coordination through either N1 or N3.

Below is a hypothetical data table summarizing expected spectroscopic shifts for a metal complex of this compound, based on general trends observed for related compounds.

| Spectroscopic Data | Free Ligand (Hypothetical) | Metal Complex (Hypothetical) | Interpretation |

| IR (cm-1) | |||

| ν(C=N) | ~1600 | Shifted | Indicates coordination through a triazole nitrogen. |

| ν(N-N) | ~1050 | Shifted | Confirms involvement of the triazole ring in bonding. |

| 1H NMR (ppm) | |||

| Aromatic Protons | 7.0 - 8.0 | Shifted | Change in electronic environment upon coordination. |

| Isopropyl CH | Varies | Shifted | Proximity to the metal center affects the chemical shift. |

| UV-Vis (nm) | |||

| Ligand-based transitions | < 300 | Shifted | Perturbation of the ligand's electronic structure. |

| d-d transitions (for transition metals) | - | Present | Indicates the specific coordination geometry. |

Theoretical Studies on Metal-Ligand Interactions and Bonding in Coordination Compounds

Such studies can be used to:

Optimize Geometries: Predict the most stable three-dimensional structure of the metal complex, including bond lengths and angles.

Analyze Bonding: Investigate the nature of the metal-ligand bond by analyzing molecular orbitals and electron density distribution. This can quantify the contributions of σ-donation from the ligand and any π-backbonding from the metal.

Determine Binding Energies: Calculate the strength of the interaction between the metal ion and the ligand, providing a measure of the complex's stability.

Simulate Spectra: Predict spectroscopic properties, such as IR and NMR spectra, which can be compared with experimental data to validate the theoretical model.

For a this compound ligand, theoretical calculations would be instrumental in elucidating the subtle interplay between the steric bulk and the electronic donating effect of the isopropyl group on the coordination properties. DFT could help to determine the preferred coordination site (N1 vs. N3) and quantify the impact of the isopropyl group on the metal-ligand bond strength compared to other alkyl substituents.

Advanced Applications and Functionalization of 2 Isopropyl 2h 1,2,3 Benzotriazole in Specialized Chemical Fields

Role as a UV-Absorbing Chromophore in Photostable Materials

The most prominent application of the benzotriazole (B28993) scaffold is in the protection of materials from degradation by ultraviolet (UV) radiation. Specifically, it is the 2-(2-hydroxyphenyl)-2H-benzotriazole subclass that excels as UV absorbers. mdpi.comscirp.org These compounds are incorporated into a wide array of materials, including plastics, coatings, and cosmetics, to prevent the destructive effects of UV light, such as discoloration, loss of strength, and photoaging. mdpi.com The addition of benzotriazole-based stabilizers is a critical strategy for enhancing the durability and lifespan of polymeric products. specialchem.com The effectiveness of these molecules stems from their inherent ability to absorb harmful UV radiation and dissipate the energy in a non-destructive manner.

It is crucial to note that the powerful UV-absorbing capability is contingent on a specific structural feature: a phenolic hydroxyl group positioned ortho to the point of attachment to the benzotriazole ring. The named compound, 2-isopropyl-2H-1,2,3-benzotriazole, lacks this hydroxyl group and therefore does not function as a UV absorber via the primary mechanism discussed below. However, its core structure is the foundation upon which functional UV-absorbing derivatives are built.

The remarkable photostability of 2-(2-hydroxyphenyl)-2H-benzotriazoles is attributed to an efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism allows the molecule to cycle through a series of states to harmlessly convert absorbed UV energy into heat.

The process unfolds in four key stages:

Absorption (E → E*): The molecule, in its stable ground state (enol form), absorbs a UV photon, elevating it to an excited electronic state.

Excited-State Intramolecular Proton Transfer (E* → K*): In this ultrafast, sub-picosecond step, the proton from the phenolic hydroxyl group transfers to a nitrogen atom on the adjacent triazole ring. This transfer is facilitated by a pre-existing intramolecular hydrogen bond. The molecule is now in an excited keto-tautomer state.

Non-Radiative Decay (K* → K): The excited keto form rapidly returns to its ground state, dissipating the absorbed energy primarily through non-radiative pathways, such as vibrational relaxation, which releases the energy as heat.

Reverse Proton Transfer (K → E): The molecule undergoes a reverse proton transfer in the ground state, regenerating the original enol form. This completes the cycle, leaving the molecule chemically unchanged and ready to absorb another photon.

This continuous, non-destructive cycle of energy dissipation makes 2-(2-hydroxyphenyl)-2H-benzotriazoles highly effective and durable UV stabilizers.

The design of effective UV filters based on the 2H-benzotriazole scaffold involves strategic chemical modifications to tune their properties for specific applications. The goal is to optimize the UV absorption range, molar extinction coefficient, photostability, and compatibility with the host material.

Key design principles include:

The 2-(2-hydroxyphenyl) Moiety: This structural element is non-negotiable for the ESIPT mechanism and is the cornerstone of the UV absorber's function.

Substitution on the Phenolic Ring: Attaching alkyl groups (e.g., tert-butyl, octyl) to the phenyl ring enhances the molecule's solubility in organic polymers and can prevent it from leaching out of the material. The position and nature of these substituents can also influence the absorption spectrum.

Substitution on the Benzotriazole Ring: Adding electron-withdrawing groups, such as chlorine, to the benzotriazole ring can surprisingly improve the photopermanence of the UV absorber. This counterintuitive effect suggests that while the intramolecular hydrogen bond is crucial, other electronic factors also play a significant role in long-term stability.

The following table summarizes the impact of different substituents on the properties of benzotriazole-based UV absorbers.

| Structural Modification | Effect | Rationale/Application |

| Alkyl Groups on Phenyl Ring | Increases solubility in polymers; enhances compatibility. | Prevents leaching from plastics and coatings. |

| Electron-Withdrawing Groups on Benzotriazole Ring | Improves long-term photostability. | Enhances performance in demanding outdoor applications. |

| Polymerizable Groups (e.g., vinyl, acrylate) | Allows covalent bonding to a polymer backbone. | Creates permanent, non-migrating UV protection in materials. |

| Increasing Molecular Weight | Reduces volatility and migration. | Useful for high-temperature processing of polymers like polycarbonate. specialchem.com |

These principles allow for the creation of a wide range of UV absorbers tailored for everything from sunscreens that require broad-spectrum UVA/UVB protection to industrial-grade plastics that must withstand decades of sun exposure. mdpi.comscience.gov

Use in Organic Synthesis as a Building Block or Auxiliary

Beyond its role in materials protection, the benzotriazole moiety is a highly versatile tool in organic synthesis. lupinepublishers.com It can function as a "synthetic auxiliary"—a group that is temporarily incorporated into a molecule to facilitate a specific transformation. Its utility stems from several key properties: it is an excellent leaving group, it can stabilize adjacent anions or radicals, and it can act as either an electron-donating or electron-withdrawing group depending on its chemical environment. lupinepublishers.com

The benzotriazole group is widely used to activate molecules for the formation of new bonds. One of its most powerful applications is in the chemistry of N-acylbenzotriazoles. These compounds are stable, crystalline solids that act as superior acylating agents, often proving more effective and easier to handle than traditional acid chlorides. lupinepublishers.com

Carbon-Nitrogen Bond Formation: N-acylbenzotriazoles react cleanly with amines and amino acids to form amide bonds. This method is particularly valuable in peptide synthesis, where it can proceed in aqueous solutions and often without the need for additional coupling reagents, minimizing side reactions like racemization. lupinepublishers.comwikipedia.org

Carbon-Carbon Bond Formation: The benzotriazole group can stabilize a carbanion on an adjacent carbon atom (α-carbon). Lithiation of an N-alkylbenzotriazole derivative creates a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, alkyl halides) to form new C-C bonds. The benzotriazole group can then be removed or replaced, making it a powerful tool for carbon chain extension and ring expansion reactions. nih.gov

Carbon-Oxygen Bond Formation: N-acylbenzotriazoles can react with aldehydes in the presence of a catalytic amount of base to efficiently form esters. ufl.edu

The ability of the benzotriazole moiety to be easily introduced and subsequently removed makes it an ideal "middleman" for constructing complex molecular architectures. lupinepublishers.com

The unique reactivity of the benzotriazole scaffold has led to the development of novel synthetic methodologies. While direct use of the 2-isopropyl derivative is less documented, the general 2H-benzotriazole framework is central to many innovative routes.

Regioselective Synthesis: Researchers have developed methods for the regioselective functionalization of the benzotriazole ring itself. For example, the alkynylation of benzotriazole can be directed to the N-2 position, yielding 2-ethynyl-2H-benzotriazole derivatives, which are valuable precursors for more complex structures. acs.org

Heterocycle Synthesis: Benzotriazole-mediated synthesis is a powerful strategy for constructing other heterocyclic ring systems that are otherwise difficult to access. The benzotriazole group acts as a controllable and reactive handle to guide cyclization reactions. lupinepublishers.comethernet.edu.et

Synthesis of 2-Aryl-2H-benzotriazole 1-Oxides: A novel route involves the reaction of benzofuroxan (B160326) with sodium salts of formanilides. This method provides access to 2-aryl-2H-benzotriazole 1-oxides, which are useful as fluorescent brighteners and UV stabilizers. tandfonline.com

The following table details select synthetic transformations where the benzotriazole moiety plays a key role.

| Reagent Type | Transformation | Significance |

| N-Acylbenzotriazoles | Amide bond formation (acylation of amines) | Efficient peptide coupling with low racemization. lupinepublishers.com |

| 1-(Benzotriazol-1-yl)alkyl Anions | Carbon-carbon bond formation (reaction with electrophiles) | Versatile method for creating complex carbon skeletons. nih.gov |

| N-Acylbenzotriazoles + Aldehydes | Ester formation (O-acylation) | Mild and efficient route to esters. ufl.edu |

| Potassium Salt of Benzotriazole + Silylethynyliodonium Triflates | N-2 Alkynylation of benzotriazole | Regioselective synthesis of functionalized 2H-benzotriazoles. acs.org |

Integration into Advanced Materials Science Beyond UV Stabilization

While UV stabilization remains a primary application, the unique electronic properties of the benzotriazole core have led to its integration into a new generation of advanced functional materials. rsc.orgrsc.org Researchers are now exploiting the electron-accepting nature of the benzotriazole unit to create novel conjugated polymers for applications in organic electronics.

Organic Electronics: Benzotriazole-containing polymers have emerged as promising materials for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and electrochromic devices. rsc.org In these "donor-acceptor" type polymers, the electron-deficient benzotriazole unit is paired with an electron-rich unit to tune the polymer's band gap and energy levels, which are critical for device performance. rsc.org

Perovskite Solar Cells: Donor-acceptor conjugated polymers containing benzotriazole have been successfully employed as dopant-free hole-transporting materials (HTMs) in perovskite solar cells. These materials facilitate the efficient extraction of positive charge carriers from the perovskite layer, contributing to high power conversion efficiencies. rsc.org For example, a polymer incorporating a benzotriazole unit with ethylhexyl side chains (PBTA-26) has demonstrated excellent performance as an HTM. rsc.org

All-Polymer Solar Cells: In the field of all-polymer solar cells, benzotriazole-based polymers have been designed as polymer acceptors. These materials have shown the ability to generate remarkable short-circuit currents, a key parameter for efficient solar cells, highlighting their potential in creating flexible and efficient photovoltaic devices. acs.org

Functionalized Surfaces: Benzotriazole UV absorbers have been chemically grafted onto the surface of silica (B1680970) nanoparticles. This technique immobilizes the functional molecule, creating UV-protective fillers that can be incorporated into other materials without the risk of migration. scirp.org

The integration of the benzotriazole moiety into polymer backbones allows for the creation of materials with tailored electronic and optical properties, pushing their application far beyond simple passive stabilization and into the realm of active electronic components. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.